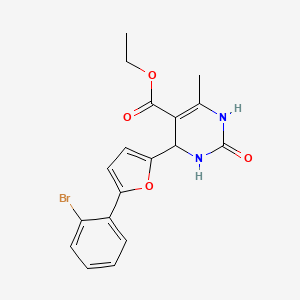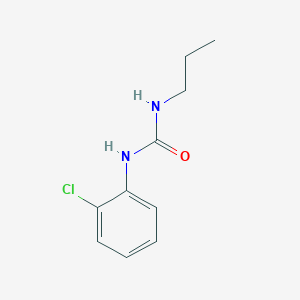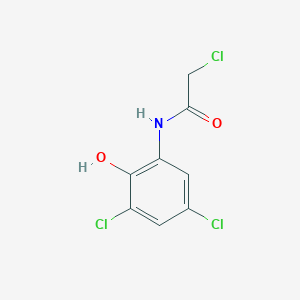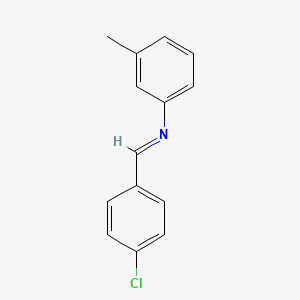
N-(4-Chlorobenzylidene)-2-morpholinoethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzylidene)-2-morpholinoethylamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-morpholinoethylamine. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorobenzylidene)-2-morpholinoethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding benzaldehyde oxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically include substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorobenzylidene)-2-morpholinoethylamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(4-Chlorobenzylidene)-2-morpholinoethylamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound may also interact with histamine H1 receptors, contributing to its antihistaminic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrobenzylidene)aniline: Similar in structure but with a nitro group instead of a chlorine atom.
N-(4-Methylbenzylidene)-4-methylaniline: Contains a methyl group instead of a chlorine atom.
Benzyl cyanide: Although structurally different, it shares some chemical reactivity characteristics.
Uniqueness
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is unique due to its specific combination of a morpholino group and a chlorobenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71320-85-9 |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanimine |
InChI |
InChI=1S/C13H17ClN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,11H,5-10H2 |
InChI-Schlüssel |
QXXMAICCQDCKQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)





